Cholesteryl hemisuccinate is a biologically active lipid characterized by its structure as a dicarboxylic acid monoester, formed from the condensation of the hydroxyl group of cholesterol with one carboxyl group of succinic acid. Its molecular formula is and it has a molecular weight of approximately 482.73 g/mol . This compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic environments, making it significant in various biological contexts.
CHEMS integrates into lipid bilayers due to its structural similarity to cholesterol. The uncharged form (at neutral pH) stabilizes membranes, while the charged form (at acidic pH) can disrupt membranes, potentially facilitating drug release [, ].
Studies suggest CHEMS might inhibit DNA replication and topoisomerase activity, hindering cancer cell growth []. However, the exact mechanism needs further investigation.
Information on the safety profile of CHEMS is scarce. As with any research chemical, it's advisable to handle it with appropriate personal protective equipment (PPE) and follow safe laboratory practices.
Based on its structure, some potential hazards might include:
In studies examining its interaction with lipid bilayers, cholesteryl hemisuccinate has been shown to alter the interfacial properties of phospholipid membranes, affecting surface charge and acyl chain mobility .
Cholesteryl hemisuccinate exhibits notable biological activities, including:
Cholesteryl hemisuccinate can be synthesized through various methods. A common approach involves the reaction of cholesterol with succinic anhydride. The general synthesis route includes:
ChemicalBook outlines five distinct synthetic routes for producing cholesteryl hemisuccinate, emphasizing its versatility in synthetic organic chemistry .
Cholesteryl hemisuccinate has several applications in both research and potential therapeutic contexts:
Research on cholesteryl hemisuccinate has focused on its interactions with biological membranes and other lipids. Studies have shown that it alters the interfacial properties of lipid bilayers, affecting parameters such as surface charge and hydration levels . Its interactions with phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine reveal significant differences compared to cholesterol, highlighting its unique role in membrane biology .
Cholesteryl hemisuccinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Cholesterol | Steroid | Membrane fluidity | Fundamental component of cell membranes |
Cholesteryl oleate | Ester | Lipid storage | Involved in energy storage |
Cholesteryl acetate | Ester | Antiproliferative | Less amphipathic than cholesteryl hemisuccinate |
Cholesteryl glucuronide | Glycoside | Potential therapeutic agent | Sugar moiety alters solubility |
Cholesteryl succinate | Dicarboxylic acid monoester | Antiproliferative | Similar structure but different activity |
Cholesteryl hemisuccinate is unique due to its specific amphipathic characteristics and its dual role as both a membrane component and a potential therapeutic agent against cancer cells. Its ability to modulate membrane properties sets it apart from other similar compounds.
Cholesteryl hemisuccinate represents a synthetic cholesterol derivative formed through the esterification of cholesterol with succinic acid [1] [5]. The compound possesses the molecular formula C₃₁H₅₀O₄ and a molecular weight of 486.73 grams per mole, considerably larger than native cholesterol's 386.65 grams per mole [1] [5]. This structural modification involves the formal condensation of cholesterol's hydroxyl group with one of the carboxyl groups of succinic acid, resulting in a dicarboxylic acid monoester [1].
The fundamental structural architecture maintains the characteristic cholesterol steroid backbone, including the four-ring cholestane system and the isooctyl side chain [1] [6]. However, the critical distinction lies in the addition of a succinic acid moiety at the 3-beta position, introducing a carboxyl group that significantly alters the molecule's physicochemical properties [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is 4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid [1].
The presence of the carboxyl group fundamentally transforms cholesteryl hemisuccinate into an amphipathic molecule with both hydrophilic and hydrophobic properties [6]. This modification results in a predicted pKa value of 4.40±0.17, making the compound pH-sensitive and capable of existing in both protonated and deprotonated forms under physiological conditions [5]. The melting point of cholesteryl hemisuccinate ranges from 178-182°C, notably higher than cholesterol's 148-150°C, indicating stronger intermolecular interactions [5] [6].
Property | Cholesterol | Cholesteryl Hemisuccinate |
---|---|---|
Molecular Formula | C₂₇H₄₆O | C₃₁H₅₀O₄ |
Molecular Weight (g/mol) | 386.65 | 486.73 |
Melting Point (°C) | 148-150 | 178-182 |
pKa | N/A | 4.40±0.17 |
Ionizable Groups | None | One carboxyl group |
Cholesteryl hemisuccinate demonstrates markedly different effects on lipid bilayer properties compared to native cholesterol, with these differences varying significantly between its protonated and deprotonated forms [11] [13] [14]. Molecular dynamics simulations and experimental studies have revealed that the protonated form of cholesteryl hemisuccinate mimics cholesterol's membrane properties more effectively than its deprotonated counterpart [11] [13].
In phosphatidylcholine bilayers, cholesteryl hemisuccinate exhibits weaker membrane ordering effects compared to cholesterol [9] [11]. Fluorescence polarization measurements using 1,6-diphenyl-1,3,5-hexatriene as a probe demonstrate that cholesteryl hemisuccinate is less effective than cholesterol in reducing acyl chain mobility [9]. The deuterium order parameter measurements reveal that cholesterol produces significantly higher values (0.15-0.25) compared to protonated cholesteryl hemisuccinate (0.10-0.18) and deprotonated cholesteryl hemisuccinate (0.08-0.15) [11] [14].
The membrane condensation effects show substantial differences between the compounds [11] [14]. Cholesterol typically reduces the area per lipid by 10-15%, while protonated cholesteryl hemisuccinate achieves only a 5-8% reduction, and the deprotonated form produces merely a 2-5% decrease [11]. Correspondingly, membrane thickness changes follow a similar pattern, with cholesterol increasing bilayer thickness by 15-20%, protonated cholesteryl hemisuccinate by 8-12%, and deprotonated cholesteryl hemisuccinate by only 3-6% [11] [14].
The orientational properties of cholesteryl hemisuccinate within bilayers differ markedly from cholesterol [11]. Sterol tilt angle measurements indicate that cholesterol maintains low tilt angles of approximately 10-15°, while cholesteryl hemisuccinate exhibits moderate to high tilt angles of 20-30°, reflecting suboptimal positioning within the bilayer [11]. This altered orientation contributes to the reduced ordering efficiency of cholesteryl hemisuccinate compared to cholesterol [11] [14].
Membrane Property | Cholesterol | CHS (Protonated) | CHS (Deprotonated) |
---|---|---|---|
Order Parameter (|SCD|) | 0.15-0.25 | 0.10-0.18 | 0.08-0.15 |
Area Per Lipid Change | -10 to -15% | -5 to -8% | -2 to -5% |
Membrane Thickness Change | +15 to +20% | +8 to +12% | +3 to +6% |
Sterol Tilt Angle | 10-15° | 20-25° | 25-30° |
Interface properties reveal additional distinctions between cholesteryl hemisuccinate and cholesterol [9]. Cholesteryl hemisuccinate increases interfacial surface charge due to its carboxyl group, particularly in the deprotonated form, while cholesterol has minimal surface charge effects [9]. Interfacial hydration measurements using prodan fluorescence demonstrate that cholesterol decreases surface hydration more effectively than cholesteryl hemisuccinate [9]. The I₄₅₀/I₃₉₀ ratio measurements with 6-hexadecanoyl-2-dimethylaminonaphthalene indicate increased surface charge density with cholesteryl hemisuccinate incorporation [9].
Despite its widespread use as a cholesterol substitute, cholesteryl hemisuccinate presents significant limitations that compromise its effectiveness in accurately replicating cholesterol's biological functions [10] [24] [25]. These limitations become particularly pronounced in specific research applications, including membrane protein studies, nanodisc preparations, and biophysical characterizations [10] [24].
In nanodisc systems, cholesteryl hemisuccinate demonstrates heterogeneous distribution patterns that differ substantially from cholesterol's uniform distribution [10] [24]. Molecular dynamics simulations reveal that cholesteryl hemisuccinate molecules tend to aggregate around scaffold proteins due to electrostatic interactions, while cholesterol maintains homogeneous distribution throughout the nanodisc [10] [24]. This clustering behavior results in nanodiscs that are structurally and functionally non-equivalent to cholesterol-containing systems [10] [24].
The ordering effects of cholesteryl hemisuccinate in nanodiscs are notably weaker than those observed in planar bilayers [10]. While cholesteryl hemisuccinate can increase lipid order in nanodiscs, this effect is significantly reduced compared to cholesterol and even smaller than the effects observed in corresponding bilayer systems [10]. Electron paramagnetic resonance spectroscopy experiments confirm these molecular dynamics findings, validating the limited effectiveness of cholesteryl hemisuccinate as a cholesterol substitute [10] [24].
Membrane protein crystallization studies reveal additional limitations of cholesteryl hemisuccinate [11] [26]. While the compound's enhanced solubility makes it attractive for protein crystallization applications, its altered membrane properties may not adequately support native protein conformations [11]. The weaker membrane ordering and different interfacial properties can potentially affect protein-lipid interactions that are crucial for maintaining native protein structure and function [11] [26].
Research Application | Cholesterol Performance | Cholesteryl Hemisuccinate Limitations |
---|---|---|
Nanodisc Preparations | Uniform distribution | Heterogeneous clustering around scaffold proteins |
Membrane Ordering | Strong condensation effects | Significantly weaker ordering, especially in nanodiscs |
Protein Crystallization | Optimal lipid-protein interactions | Suboptimal membrane environment for native conformations |
Biophysical Studies | Native-like properties | pH-dependent behavior complicates interpretations |
The pH sensitivity of cholesteryl hemisuccinate introduces experimental complications that are absent with cholesterol [18] [19] [20]. The compound's properties vary significantly with solution pH, requiring careful buffer control and potentially confounding experimental results [18] [19]. This pH dependence can lead to inconsistent results across different experimental conditions and laboratories [19] [20].
Fluorescence spectroscopy applications encounter specific challenges when using cholesteryl hemisuccinate [9] [35]. The compound's altered interfacial properties and surface charge effects can interfere with fluorescent probe behavior, potentially leading to misinterpretation of membrane properties [9] [35]. The increased surface charge density particularly affects the behavior of charged fluorescent probes, necessitating careful consideration of probe selection and data interpretation [9].
The ionization state of cholesteryl hemisuccinate profoundly influences its membrane properties and research applications, with the protonated and deprotonated forms exhibiting markedly different behaviors [11] [13] [14] [18] [19]. This pH-dependent equilibrium creates both opportunities and challenges for researchers utilizing this cholesterol substitute [18] [19] [20].
The protonated form of cholesteryl hemisuccinate, predominant at pH values below its pKa of 4.40, demonstrates superior cholesterol-mimicking properties compared to the deprotonated form [11] [13] [14]. Molecular dynamics simulations indicate that protonated cholesteryl hemisuccinate achieves membrane condensation effects that are approximately 60-70% as effective as cholesterol, while the deprotonated form achieves only 20-30% effectiveness [11] [14]. The protonated form's ability to maintain relatively optimal positioning within the bilayer contributes to its enhanced membrane ordering capabilities [11].
Membrane hydration properties differ substantially between the two ionization states [18] [33]. The deprotonated form, being more polar due to its negative charge, increases bilayer surface hydration and allows greater water penetration into the membrane interface [18] [33]. This increased hydration can destabilize certain membrane structures and alter protein-lipid interactions [18] [33]. Conversely, the protonated form produces hydration patterns more similar to cholesterol, though still not identical [11] [14].
Property | Protonated Form | Deprotonated Form | Research Implications |
---|---|---|---|
Membrane Ordering | Moderate to strong | Weak to moderate | Protonated form preferred for cholesterol mimicry |
Surface Charge | Minimal | Highly negative | Affects protein-lipid interactions |
Bilayer Hydration | Slightly increased | Significantly increased | Impacts membrane stability |
pH Sensitivity | Stable at low pH | Stable at high pH | Requires careful buffer control |
The fusogenic properties of cholesteryl hemisuccinate demonstrate dramatic pH dependence [20] [21]. Below pH 4.3, large unilamellar vesicles composed of cholesteryl hemisuccinate undergo fusion, as evidenced by lipid mixing assays and freeze-fracture electron microscopy [20]. This pH-triggered phase transition from lamellar to hexagonal phase structures has been exploited in drug delivery applications but complicates basic membrane research [20] [21].
Electrostatic interactions vary significantly between the ionization states, affecting membrane protein behavior [15] [21]. The deprotonated form's negative charge can alter protein conformations and binding affinities through long-range electrostatic effects [15]. This is particularly relevant for membrane proteins with charged residues or those sensitive to local electrostatic environments [15] [21]. The protonated form minimizes such electrostatic perturbations, making it preferable for studies requiring native-like protein behavior [11] [14].
The choice between protonated and deprotonated forms has critical implications for different research applications [18] [19]. For membrane protein crystallization studies, the protonated form is generally preferred due to its superior cholesterol-mimicking properties and reduced electrostatic interference [11] [14]. However, drug delivery research often exploits the pH-sensitive properties of the ionizable form to achieve controlled release mechanisms [18] [20].
Experimental considerations require careful attention to buffer systems when working with cholesteryl hemisuccinate [18] [19] [21]. The compound's pKa of 4.40 means that at physiological pH (7.4), approximately 99.9% exists in the deprotonated form [5]. Researchers must consider whether their experimental conditions favor the protonated or deprotonated form and adjust protocols accordingly [18] [19]. Buffer capacity and pH stability become critical factors that are unnecessary when working with cholesterol [19] [21].
The mechanical properties of lipid bilayers are fundamentally altered by cholesteryl hemisuccinate incorporation, with particularly pronounced effects on membrane compressibility and elasticity. Surface compressibility modulus measurements reveal that cholesteryl hemisuccinate significantly increases membrane stiffness, with values ranging from 395 dyn/cm at 10% concentration to 1653 dyn/cm at 40% concentration in DPPC bilayers [1].
The surface compressibility data demonstrate that cholesteryl hemisuccinate actually exceeds cholesterol in its membrane-stiffening effects at both investigated concentrations. This enhanced stiffening capacity represents a distinctive feature of cholesteryl hemisuccinate, as the compound shows the highest surface compressibility modulus among all sterols examined [1]. The deprotonated form CHSA exhibits considerably lower stiffening effects, with values of 254 dyn/cm and 1099 dyn/cm at 10% and 40% concentrations respectively [1].
Volume compressibility measurements indicate that cholesteryl hemisuccinate influences three-dimensional membrane compression characteristics, though these effects are less pronounced than the surface compressibility changes. The volume compressibility modulus remains relatively constant across different sterol types, ranging from 14-18 kbar, but shows slight increases with sterol concentration [1].
The membrane thickness modifications induced by cholesteryl hemisuccinate contribute significantly to its mechanical effects. CHS-containing bilayers exhibit thickness values of 4.2 ± 0.1 nm and 4.6 ± 0.1 nm at 10% and 40% concentrations respectively, compared to 3.9 ± 0.1 nm for pure DPPC [1]. These thickness increases correlate with the observed condensing effects and contribute to the overall mechanical strengthening of the membrane structure.
Experimental studies have demonstrated that cholesteryl hemisuccinate exhibits superior membrane stabilization capabilities compared to cholesterol in certain formulations. The compound's ability to exhibit both hydrogen bonding and electrostatic interactions with phospholipid head groups provides enhanced stabilization through multiple interaction mechanisms [4]. This dual interaction capability explains the observed superior mechanical properties in certain membrane compositions.
The spatial distribution of cholesteryl hemisuccinate within membrane structures exhibits distinct patterns that differentiate it from native cholesterol. Molecular dynamics simulations reveal that the depth of sterol insertion into the bilayer varies systematically based on both sterol type and concentration [1]. At lower concentrations (10%), the depth ordering follows the pattern CHS > CHOL > CHSA, while at higher concentrations (40%), these differences diminish as the generic condensing effects become dominant [1].
The hydrophilic groups of cholesteryl hemisuccinate molecules demonstrate concentration-dependent positioning within the membrane interface. The carboxyl group positioning in CHS and CHSA shows distinct differences, with the deprotonated -COO- group of CHSA remaining closer to the membrane-water interface compared to the protonated -COOH group of CHS at lower concentrations [1]. This differential positioning reflects the varying hydrophilicity of the functional groups and their interaction preferences with the aqueous phase.
Cholesteryl hemisuccinate exhibits heterogeneous distribution patterns in nanodisc systems, with the compound showing preferential accumulation around scaffold proteins while cholesterol maintains uniform distribution [5] [6]. This non-uniform distribution creates heterogeneous membrane environments that differ significantly from cholesterol-containing systems, potentially affecting membrane protein function and stability [5].
The tilt angle distributions of cholesteryl hemisuccinate molecules provide additional insights into their membrane organization. The sterol ring tilt angles for CHS range from 21.2° ± 3.0° at 10% concentration to 8.1° ± 1.5° at 40% concentration, compared to cholesterol's values of 14.5° ± 2.0° and 3.1° ± 1.0° respectively [1]. These larger tilt angles indicate less optimal packing arrangements compared to cholesterol, which may contribute to the observed distribution heterogeneity.
The lateral organization of cholesteryl hemisuccinate within membrane structures shows distinct clustering behaviors. Recent molecular dynamics investigations have revealed that CHS molecules tend to form small clusters or domains within the membrane, contrasting with cholesterol's more uniform distribution [7]. This clustering tendency affects local membrane properties and may influence the distribution of other membrane components.
The electrostatic properties of cholesteryl hemisuccinate significantly influence its interactions with membrane interfaces and contribute to its distinctive biophysical behavior. The compound's ionizable carboxyl group introduces pH-dependent electrostatic interactions that are absent in native cholesterol [2] [8]. The protonated form (CHS) exhibits different electrostatic characteristics compared to the deprotonated form (CHSA), with the latter showing enhanced interactions with cationic species and water molecules.
Sterol-water contact analysis reveals that cholesteryl hemisuccinate forms significantly more contacts with water molecules compared to cholesterol. The normalized sterol-water contact values for CHS range from 0.063 to 0.072, while CHSA shows even higher values of 0.153 to 0.171, compared to cholesterol's values of 0.053 to 0.065 [1]. These enhanced water contacts reflect the increased hydrophilicity of the hemisuccinate group and its tendency to remain closer to the aqueous interface.
The electrostatic interactions between cholesteryl hemisuccinate and phospholipid head groups contribute to membrane stabilization through multiple mechanisms. Studies have demonstrated that CHEMS can exhibit both hydrogen bonding and electrostatic interactions with DPPC membranes, providing enhanced stabilization compared to cholesterol's purely hydrogen-bonding interactions [4]. This dual interaction capability explains the compound's superior membrane stabilization properties in certain formulations.
Ion binding characteristics of cholesteryl hemisuccinate show distinct patterns depending on the protonation state. The deprotonated form CHSA exhibits strong affinity for cations, with molecular dynamics simulations indicating that all sodium ions in the simulation system are adsorbed by CHSA molecules [8]. The protonated form CHS shows reduced cation binding, with only 60% of sodium ions being adsorbed [8]. These differential ion binding properties significantly influence the effective head group volume and membrane stability.
The membrane surface charge density is substantially altered by cholesteryl hemisuccinate incorporation. The compound increases the interfacial surface charge in both POPC and DPPC bilayers, contrasting with cholesterol's tendency to decrease surface hydration [2]. This charge enhancement affects membrane interactions with proteins and other charged species, potentially influencing cellular processes.
The conformational dynamics of cholesteryl hemisuccinate exhibit significant variations across different lipid environments, reflecting the compound's adaptive behavior in diverse membrane compositions. Molecular dynamics simulations have revealed that the compound's conformational flexibility depends strongly on the surrounding lipid matrix and local membrane properties [9] [10].
In unsaturated lipid environments, cholesteryl hemisuccinate demonstrates enhanced conformational variability compared to saturated lipid systems. Studies of mGluR2 embedded in POPC bilayers containing varying CHS concentrations have shown that the compound's presence modulates receptor conformational dynamics, with optimal effects observed at intermediate concentrations around 10% [9]. This concentration-dependent behavior indicates that cholesteryl hemisuccinate exhibits non-linear effects on membrane protein conformational landscapes.
The sterol tail conformational dynamics of cholesteryl hemisuccinate show distinct patterns compared to cholesterol. Order parameter profiles along the sterol tail reveal that CHS and CHSA tails exhibit considerably lower ordering than cholesterol tails, despite the identical chemical structure of this region [1]. This reduced ordering reflects the influence of the hemisuccinate group on the overall molecular conformation and its interaction with the surrounding lipid environment.
Temperature-dependent conformational changes in cholesteryl hemisuccinate systems reveal complex behaviors that differ from cholesterol-containing membranes. The compound's tilt angle distributions show different temperature sensitivities, with CHSA maintaining relatively stable conformations across temperature ranges while CHS shows more pronounced temperature-dependent changes [1]. These differential temperature responses reflect the varying strengths of electrostatic and hydrogen bonding interactions.
The conformational coupling between cholesteryl hemisuccinate and surrounding lipids creates cooperative effects that influence membrane properties. The compound's ability to induce conformational changes in adjacent phospholipids extends beyond its immediate coordination shell, creating domains of altered membrane properties [8]. These long-range effects contribute to the observed heterogeneity in membrane organization and may influence membrane protein function.
Mixed lipid systems containing cholesteryl hemisuccinate show complex conformational dynamics that depend on the specific lipid composition and cholesteryl hemisuccinate concentration. The compound's interaction with different phospholipid species varies, with stronger interactions observed with certain head group types [2]. These preferential interactions influence the overall membrane organization and create microdomains with distinct conformational properties.